molecular formula C28H23NO B14551629 Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- CAS No. 61655-21-8

Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl-

Cat. No.: B14551629
CAS No.: 61655-21-8
M. Wt: 389.5 g/mol
InChI Key: KTLKPRYZFWUTTC-UHFFFAOYSA-N
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Description

Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyridine ring, a furan ring, and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-furanylmethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl-: shares similarities with other heterocyclic compounds such as imidazole and quinoline derivatives.

    Imidazole: Known for its broad range of biological activities and applications in drug development.

    Quinoline: Widely used in the synthesis of antimalarial drugs and other therapeutic agents.

Uniqueness

The uniqueness of Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyridine, furan, and phenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

61655-21-8

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-2,4,6-triphenyl-2H-pyridine

InChI

InChI=1S/C28H23NO/c1-4-11-22(12-5-1)25-19-27(23-13-6-2-7-14-23)29(21-26-17-10-18-30-26)28(20-25)24-15-8-3-9-16-24/h1-20,27H,21H2

InChI Key

KTLKPRYZFWUTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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